Methionine C-11

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メチオニン C-11 は、炭素-11 で放射性標識された合成アミノ酸です。 これは陽電子放出断層撮影 (PET) イメージング剤として機能し、主にタンパク質合成率の高い腫瘍の検出に使用されます . メチオニンは必須のα-アミノ酸であり、タンパク質の生合成を含むいくつかの生化学的プロセスにおいて重要な役割を果たします .

準備方法

メチオニン C-11 は、炭素-11 (半減期 20 分) の短い半減期のため、サイクロトロンを備えた PET センターで合成されます . 製品の製造プロセスには、いくつかの手順が含まれます。

炭素-11 の製造: 炭素-11 は通常、サイクロトロンで二酸化炭素 (11C-CO2) として製造されます.

メタノールへの還元: 11C-CO2 は捕捉され、水素化リチウムアルミニウムとの還元反応を受けて、11C-メタノールを生成します.

ヨードメタンの形成: 11C-メタノールはヨウ化水素と反応して、放射性アルキル化剤であるヨードメタン (11C-CH3I) を生成します.

メチオニン C-11 の合成: 11C-CH3I は L-ホモシステインと反応して、メチオニン C-11 を形成します.

化学反応の分析

Key Reaction Steps:

-

Production of [¹¹C]CH₃I :

-

Alkylation Reaction :

-

L-homocysteine thiolactone (2.5 mg) is dissolved in ethanol (100 µL) and 1.4 N NaOH (100 µL) .

-

[¹¹C]CH₃I is passed through a C18 Sep-Pak cartridge containing the precursor, facilitating nucleophilic substitution at the sulfur atom .

-

The product is eluted and purified via HPLC using a Phenomenex Aqua C18 column with phosphate-buffered saline (PBS) .

-

Degradation and Stability

Methionine C-11 undergoes oxidation to methionine sulfoxide ([¹¹C]Met-O), particularly in purified formulations.

Degradation Pathway:

-

Reaction :

¹¹C-Met+O2→¹¹C-Met-O -

Mechanism : Radical-mediated oxidation of the sulfur atom in methionine .

Stability Data:

| Condition | Radiochemical Purity at 1 h | Source |

|---|---|---|

| Without antioxidants | 75 ± 6% (n = 4) | |

| With 100 ppm ascorbate | 98.2 ± 1.7% (n = 8) |

Key Findings :

-

Residual L-homocysteine (0.5 mg) in unpurified solutions acts as an antioxidant, stabilizing ¹¹C-Met .

-

Ascorbate (100 ppm in PBS) reduces oxidation by scavenging reactive oxygen species .

Metabolic Reactions

In vivo, ¹¹C-Met participates in transmethylation and decarboxylation pathways:

Transmethylation:

-

Primary Reaction :

¹¹C-Met+ATP→S-adenosyl-¹¹C-methionine (SAM) -

SAM donates its ¹¹C-methyl group to DNA, proteins, and phospholipids .

Decarboxylation:

-

Reaction :

¹¹C-Met→¹¹CO2+amines -

¹¹CO₂ is incorporated into urea, glucose, and lactate via the Krebs cycle .

Biodistribution Data :

| Organ | SUVₘₐₓ (Median) |

|---|---|

| Pancreas | 12.4 |

| Liver | 8.5 |

| Kidneys | 7.9 |

Stereochemical Considerations

-

Synthesis Specificity : The automated synthesis method produces <3% D-¹¹C-methionine, ensuring high enantiomeric purity .

-

Structural Confirmation :

Critical Challenges

科学的研究の応用

Tumor Imaging and Diagnosis

Methionine C-11 is predominantly used for imaging tumors due to its ability to cross the blood-brain barrier and accumulate in active tumor tissues. This characteristic makes it particularly valuable in neuro-oncology.

Case Study: Pediatric Brain Tumors

A study involving 93 children and young adults with suspected malignancies demonstrated that this compound PET scans could identify increased uptake in tumors. The highest concentrations were observed in the pancreas and liver, with significant uptake also noted in lymphoid tissues and bone marrow .

Table 1: Biodistribution of this compound in Pediatric Patients

| Organ | Median SUVmax |

|---|---|

| Pancreas | 12.4 |

| Liver | 8.5 |

| Bone Marrow | Variable |

| Lymphoid Tissue | Significant |

Assessment of Treatment Response

This compound PET scans are instrumental in evaluating the effectiveness of therapeutic interventions in various cancers.

Case Study: Breast Cancer

In a retrospective analysis, this compound was used to assess early treatment responses in advanced breast cancer patients. The study found that Methionine PET had a sensitivity of 78.6% and a specificity of 98.4% for detecting treatment responses .

Table 2: Sensitivity and Specificity of this compound PET

| Parameter | Value |

|---|---|

| Sensitivity | 78.6% |

| Specificity | 98.4% |

| Positive Predictive Value (PPV) | 91.7% |

| Negative Predictive Value (NPV) | 95.3% |

Differentiation of Tumor Types

This compound PET is also valuable for differentiating between tumor types, particularly in cases where conventional imaging techniques may fall short.

Case Study: Glioma Recurrence

A meta-analysis highlighted the efficacy of this compound PET in distinguishing recurrent gliomas from other types of brain tumors. The imaging modality demonstrated a sensitivity of 100% for identifying tumor presence compared to MRI assessments that showed lower sensitivity .

Pediatric Applications

The use of this compound is particularly significant in pediatric oncology, where accurate diagnosis and monitoring are crucial.

Case Study: Intracranial Germinoma

In a study involving patients with intracranial germinomas, this compound PET/CT scans provided critical insights into tumor activity and localization, correlating well with serum tumor markers such as human chorionic gonadotropin .

Limitations and Considerations

While this compound has numerous applications, there are limitations to its use that researchers must consider:

- Radiation Exposure: The effective dose varies by age group, with adults receiving approximately 3.7 mSv from a standard dose .

- Specificity Issues: Although highly sensitive, the specificity can vary based on tumor type and metabolic activity, necessitating further studies to refine diagnostic criteria.

作用機序

メチオニン C-11 は、メチル供与体として機能し、高分子に組み込まれ、PET イメージング剤として機能します . 正常な脳組織は、グルコースのみを代謝基質として認識するため、メチオニン C-11 の生理的取り込みは低くなります。 一方、腫瘍性脳組織は、取り込み量が増加しており、信号対雑音比が高くなり、PET スキャン解釈に役立ちます .

類似化合物との比較

メチオニン C-11 は、18F-フルオロデオキシグルコース (FDG) や 11C-コリンなどの他の PET イメージング剤と比較されることがよくあります . FDG は、グルコース代謝のイメージングに広く使用されていますが、メチオニン C-11 は、特に脳腫瘍におけるタンパク質合成のイメージングに適しています . メチオニン C-11 は、多発性骨髄腫における骨病変の検出において、FDG および 11C-コリンよりも高い感度を示しています .

類似の化合物には、次のものがあります。

18F-フルオロデオキシグルコース (FDG): グルコース代謝のイメージングに使用されます.

11C-コリン: 細胞膜合成のイメージングに使用されます.

18F-フルオログルタミン: グルタミン代謝のイメージングに使用されます.

メチオニン C-11 は、腫瘍におけるタンパク質合成のイメージングにおいて、高い感度と特異性を持つため、際立っています .

特性

CAS番号 |

60305-58-0 |

|---|---|

分子式 |

C5H11NO2S |

分子量 |

148.21 g/mol |

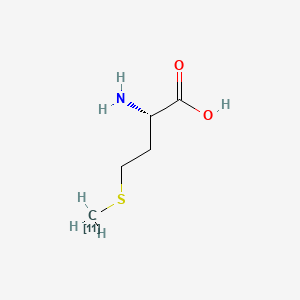

IUPAC名 |

(2S)-2-amino-4-(111C)methylsulfanylbutanoic acid |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1-1 |

InChIキー |

FFEARJCKVFRZRR-JJZBXVGDSA-N |

異性体SMILES |

[11CH3]SCC[C@@H](C(=O)O)N |

正規SMILES |

CSCCC(C(=O)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。